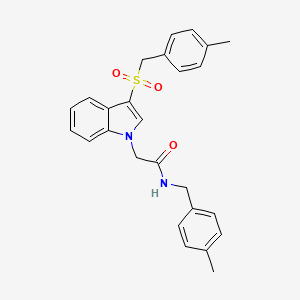
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a cancer therapy. MI-773 has been shown to inhibit the activity of the oncogenic protein MDM2, which plays a critical role in the regulation of the tumor suppressor protein p53.
Mécanisme D'action
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide works by inhibiting the activity of MDM2, a protein that regulates the activity of p53, a tumor suppressor protein. MDM2 binds to p53 and promotes its degradation, which can lead to the development and progression of cancer. By inhibiting MDM2, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide allows p53 to accumulate and function as a tumor suppressor, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in lab experiments is its specificity for MDM2, which allows for the selective inhibition of MDM2 without affecting other proteins. However, one limitation of using N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for the development of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide as a cancer therapy. One direction is the development of more potent analogs of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide that can achieve the desired effect at lower concentrations. Another direction is the evaluation of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the identification of biomarkers that can predict response to N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide treatment may help to identify patients who are most likely to benefit from this therapy.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves several steps, including the reaction of 4-methylbenzyl chloride with sodium hydride to form 4-methylbenzylsodium, which is then reacted with 3-bromo-1H-indole to form 3-(4-methylbenzyl)-1H-indole. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 3-(4-methylbenzyl)-1H-indole-2-sulfonyl chloride, which is then reacted with N-(2-acetoxyethyl)acetamide to form N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in cancer patients.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-19-7-11-21(12-8-19)15-27-26(29)17-28-16-25(23-5-3-4-6-24(23)28)32(30,31)18-22-13-9-20(2)10-14-22/h3-14,16H,15,17-18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLBWDYNKIEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

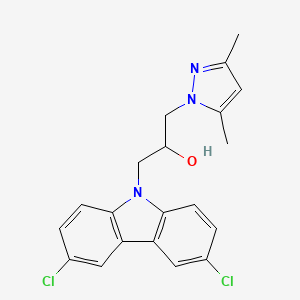

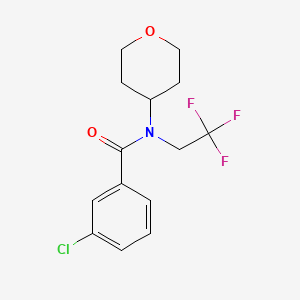
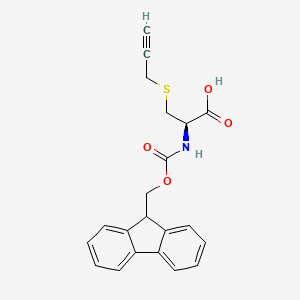
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
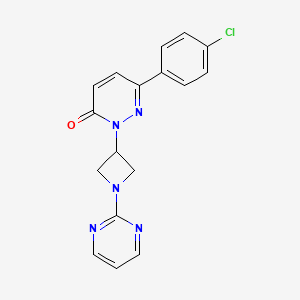
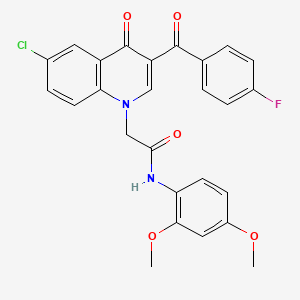
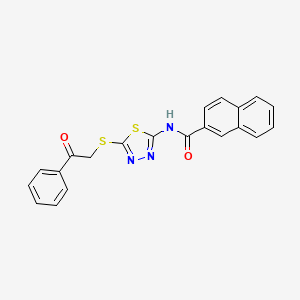
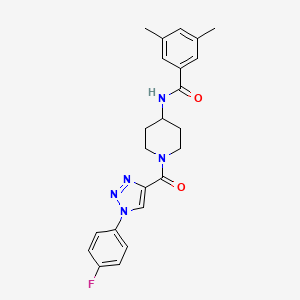
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
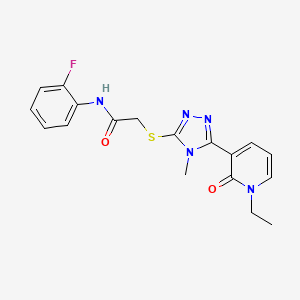
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)
